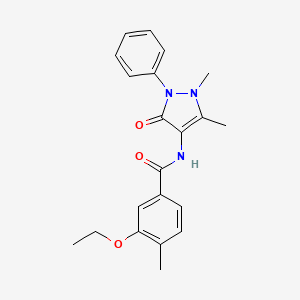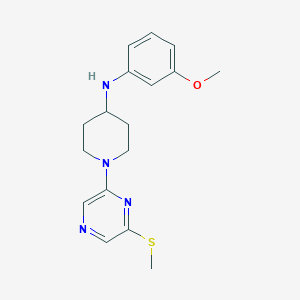![molecular formula C13H25NO2 B7659932 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B7659932.png)
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2-Diethoxyethyl)-6-azaspiro[34]octane is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings share a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro precursor with 2,2-diethoxyethanol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
化学反应分析
Types of Reactions
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon or the ethoxy groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific mechanical or electronic properties.
Biology: It is studied for its interactions with biological macromolecules, which could lead to new insights into enzyme mechanisms or receptor binding.
作用机制
The mechanism of action of 6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different functional groups.
2-Azabicyclo[3.2.1]octane: A bicyclic compound with a nitrogen atom in the ring, used in various synthetic applications.
Uniqueness
6-(2,2-Diethoxyethyl)-6-azaspiro[3.4]octane is unique due to its specific combination of a spirocyclic core and diethoxyethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
6-(2,2-diethoxyethyl)-6-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-15-12(16-4-2)10-14-9-8-13(11-14)6-5-7-13/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCSXDWYNOTNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC2(C1)CCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(1,3-Dioxolan-2-yl)ethyl]-2-(3-fluorophenyl)morpholine](/img/structure/B7659864.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-2-(phenoxymethyl)pyrrolidine](/img/structure/B7659870.png)
![4-acetyl-N-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7659881.png)
![(2,3-Dimethylmorpholin-4-yl)-[5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanone](/img/structure/B7659889.png)
![5-(4-fluorophenyl)-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,3-oxazole-4-carboxamide](/img/structure/B7659897.png)
![(2,4-Difluorophenyl)-[4-[2-(1,3-dioxolan-2-yl)ethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7659898.png)
![N-[1-(6-methylsulfanylpyrazin-2-yl)piperidin-4-yl]benzamide](/img/structure/B7659907.png)
![N-[(6-methoxypyridin-2-yl)methyl]-6-methylsulfanylpyrazin-2-amine](/img/structure/B7659909.png)
![Furan-3-yl-[4-(6-methylsulfanylpyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B7659915.png)
![2-methyl-N-[1-(6-methylsulfanylpyrazin-2-yl)piperidin-3-yl]propanamide](/img/structure/B7659917.png)
![N-[2-[2-(4-fluorophenyl)propan-2-ylamino]-2-oxoethyl]thiophene-3-carboxamide](/img/structure/B7659924.png)
![[1-[[1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B7659930.png)

